2-(piperidin-1-yl)pyrimidin-4-amine
Description
2-(Piperidin-1-yl)pyrimidin-4-amine is a heterocyclic compound featuring a pyrimidine core substituted with a piperidine moiety at position 2 and an amino group at position 3. Pyrimidine derivatives are pivotal in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and receptors . This compound’s simplicity and modularity make it a scaffold for drug discovery, particularly in kinase inhibition and antimicrobial agent development.
Properties
CAS No. |
24192-98-1 |
|---|---|
Molecular Formula |
C9H14N4 |
Molecular Weight |
178.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperidin-1-yl)pyrimidin-4-amine typically involves the reaction of 4-chloropyrimidine with piperidine under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The general reaction scheme is as follows:
4-chloropyrimidine+piperidine→this compound
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as palladium on carbon (Pd/C) can also enhance the reaction rate and yield.
Chemical Reactions Analysis
Types of Reactions
2-(piperidin-1-yl)pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The amino group on the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.
Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in DMF.
Major Products Formed
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of N-alkylated pyrimidine derivatives.
Scientific Research Applications
2-(piperidin-1-yl)pyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(piperidin-1-yl)pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as an inhibitor of protein kinase B, it binds to the ATP-binding site of the enzyme, preventing its activation and subsequent signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Positional Isomers
- 6-(Piperidin-1-yl)pyrimidin-4-amine (CAS 86443-51-8) :
This positional isomer shifts the piperidine group to position 5. While molecular weight remains identical (192.25 g/mol), steric and electronic differences arise. The 6-substituted analog may exhibit altered binding kinetics in enzyme pockets due to spatial reorientation . - Crystal structure studies highlight planar pyrimidine rings, favoring π-π stacking in protein interactions .
Substituent Variations
Complex Derivatives in Drug Development
- Ceritinib Impurity 4 :
A structurally complex derivative with a 5-chloro and isopropylsulfonylphenyl group (MW 558.14 g/mol). The chlorine atom increases electronegativity, enhancing hydrogen bonding with target proteins like ALK kinases . - Thieno[2,3-d]pyrimidin-4-amine Derivatives (): Compounds with sulfanyl linkers and fused thiophene rings (e.g., C19H28N4S2, MW 392.58 g/mol) exhibit extended conjugation, improving UV absorption properties for analytical detection .
Key Research Findings and Data Tables
Table 1: Structural and Physicochemical Comparison
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
